molecular formula C9H4BrFO2 B11769709 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde CAS No. 648915-98-4

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde

Cat. No.: B11769709
CAS No.: 648915-98-4
M. Wt: 243.03 g/mol
InChI Key: ZFYJQVYIWJUKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine, fluorine, and an aldehyde group attached to the benzofuran core.

Preparation Methods

The synthesis of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a benzofuran precursor, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromine, fluorine, and aldehyde groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2-fluoro-1-benzofuran-6-carbaldehyde include other benzofuran derivatives with different substituents. For example:

Properties

CAS No.

648915-98-4

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

3-bromo-2-fluoro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H4BrFO2/c10-8-6-2-1-5(4-12)3-7(6)13-9(8)11/h1-4H

InChI Key

ZFYJQVYIWJUKEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=C2Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.